Benzylideneaniline

Overview

Description

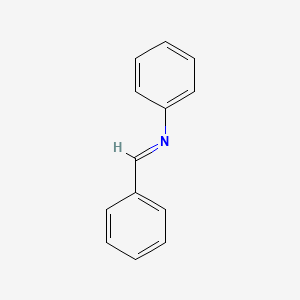

Benzylideneaniline (Ph–CH=N–Ph) is a Schiff base formed via the condensation of aniline with benzaldehyde. Its structure consists of two aromatic rings connected by an imine (–CH=N–) bridge. This compound is notable for its nonplanar conformation in the solid state, with the aniline ring twisted by 41–55° from the plane of the imine group due to steric hindrance between the ortho-hydrogens of the aromatic rings and the imine proton . This twist disrupts π-electron conjugation, impacting its electronic and optical properties.

This compound serves as a versatile intermediate in organic synthesis, catalysis, and materials science. Applications include:

- Optoelectronics: Derivatives with electron-donating/withdrawing substituents tune conjugation for use in liquid crystals and π-conjugated polymers .

- Catalysis: As a ligand in metal-organic frameworks (MOFs) for cyanosilylation reactions .

- Magnetic Materials: Protonation of this compound-bridged diradicals enhances magnetic coupling .

Preparation Methods

Traditional Schiff Base Condensation

Classical Acid-Catalyzed Condensation

The conventional synthesis involves refluxing equimolar quantities of aniline and benzaldehyde in toluene under Dean-Stark conditions to azeotropically remove water. This method typically achieves yields of 60–73% after 3–5 hours, with recrystallization from ethanol required to purify the product. For example, N-(4-fluorobenzylidene)-3,5-dichlorophenylamine was synthesized in 70% yield using this approach.

Solvent and Stoichiometric Variations

Modifications to the traditional protocol include solvent substitution and stoichiometric adjustments. Ethanol as a solvent reduces reaction times to 10–30 minutes at room temperature but necessitates ice-bath crystallization to isolate products. Substituted benzaldehydes (e.g., 4-chloro-, 4-fluoro-) and anilines (e.g., 3-chloro-2-methylaniline) exhibit reduced reactivity, requiring extended reflux durations (1.5–3 hours) and yielding 53–85% depending on electronic effects.

Table 1: Representative Yields from Classical Condensation

| Benzaldehyde Derivative | Aniline Derivative | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro | 3-Chloro-2-methyl | Toluene | 1.5 | 58 |

| 4-Fluoro | 4-Fluoro | Ethanol | 0.5 | 85 |

| 3,4-Dichloro | 2-Methyl-4-chloro | Neat | 2.0 | 78 |

One-Pot Reductive Alkylation Methods

Nitrobenzene and Benzyl Alcohol Coupling

A breakthrough methodology developed by Tang et al. employs Au/TiO₂ catalysts to mediate the one-pot reductive N-alkylation of nitrobenzene with benzyl alcohol. This approach bypasses isolated intermediates, achieving 100% nitrobenzene conversion and 93% selectivity for N-benzylideneaniline at 140°C under hydrogen-free conditions. The mechanism involves sequential nitro group reduction to aniline followed by condensation with in situ-generated benzaldehyde.

Catalyst Optimization

Palladium-based systems (e.g., 5% Pd/C) exhibit inferior performance (19% yield) compared to Au/TiO₂ due to over-reduction to N-benzylaniline. Alkaline conditions (NaOH, K₂CO₃) enhance selectivity by stabilizing the imine intermediate, with 3.5% Pd/Al₂O₃ improving yields to 42%.

Green Chemistry Approaches

Biocatalytic Synthesis Using Kinnow Peel Powder

Kinnow peel waste, rich in cellulose and phenolic acids, catalyzes the solvent-free condensation of benzaldehyde and aniline at room temperature. This method achieves 85% yield within 3 minutes, outperforming conventional acid catalysts. The porous structure of the peel facilitates proton transfer, accelerating carbinolamine intermediate formation.

Mechanistic Insights

Kinnow peel catalysis proceeds via a four-step mechanism:

- Adsorption of benzaldehyde and aniline on the catalyst surface.

- Nucleophilic attack by aniline’s amine group on the carbonyl carbon.

- Carbinolamine formation through water elimination.

- Dehydration to yield the Schiff base.

Advanced Catalytic Systems

Bimetallic Catalysts

Au-Pd/TiO₂ catalysts demonstrate synergistic effects, reducing reaction temperatures to 100°C while maintaining >90% selectivity. The Pd sites activate nitrobenzene, while Au domains facilitate benzyl alcohol oxidation.

Ionic Liquid-Mediated Reactions

Imidazolium-based ionic liquids (e.g., [BMIM][BF₄]) enhance reaction rates by stabilizing charged intermediates. A 20 mol% loading in ethanol yields 88% N-benzylideneaniline at 60°C within 1 hour, though catalyst recovery remains challenging.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Microreactor systems enable precise temperature control (±2°C) and reduced byproduct formation. A pilot-scale study using Pt/γ-Al₂O³ achieved 92% yield at a feed rate of 10 L/h, highlighting scalability potential.

Chemical Reactions Analysis

Types of Reactions

Benzylideneaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzaldehyde and aniline.

Reduction: It can be reduced to form benzylamine and aniline.

Substitution: It can participate in nucleophilic substitution reactions, where the imine group (C=N) is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Benzaldehyde and aniline.

Reduction: Benzylamine and aniline.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Synthesis and Organic Chemistry

1.1 Schiff Base Formation

Benzylideneaniline is commonly synthesized through the Schiff base reaction between benzaldehyde and aniline. This reaction is notable for its efficiency and simplicity. Recent studies have demonstrated the use of environmentally friendly catalysts, such as Kinnow peel powder, which yielded up to 85% of the desired product in just three minutes under mild conditions .

Table 1: Yield Comparison of Different Catalysts in Schiff Base Reaction

| Catalyst | Yield (%) |

|---|---|

| Kinnow Peel Powder | 85 |

| DCM | 72 |

| DMSO | 70 |

| Diethyl Ether | 65 |

| Pet Ether | 75 |

1.2 Catalytic Applications

This compound can also be produced using nanostructured catalysts like MnCo₂O₄, which showed high conversion rates (90.9%) and selectivity (95.4%) in the transformation of benzyl alcohol to this compound . This highlights its potential in catalytic processes for organic synthesis.

Biomedical Applications

2.1 Diagnostic Imaging

This compound derivatives have been explored for their potential in diagnosing Alzheimer's disease. These compounds can bind to beta-amyloid plaques in the brain, allowing for imaging and possibly therapeutic effects . The incorporation of radioactive isotopes enhances their utility in positron emission tomography (PET) imaging.

Case Study: Alzheimer's Disease Imaging

A study demonstrated that this compound derivatives labeled with positron-emitting nuclides could effectively bind to beta-amyloid plaques, providing a method for both treatment and imaging of Alzheimer's disease . This application underscores the compound's significance in medical diagnostics.

Material Science Applications

This compound has been utilized as a reagent in the synthesis of various organic materials, including polymers and dyes. Its structural properties allow it to serve as a building block in creating complex molecular architectures.

Analytical Chemistry

In analytical applications, this compound is used as a stain in immunoassays such as flow cytometry and immunofluorescence . Its ability to enhance signal detection makes it valuable in various biochemical assays.

Mechanism of Action

The mechanism of action of benzylideneaniline involves its interaction with molecular targets through the imine group (C=N). This group can form coordination complexes with metal ions, which can then participate in various catalytic processes. The compound can also undergo redox reactions, where it acts as either an oxidizing or reducing agent, depending on the reaction conditions .

Comparison with Similar Compounds

Structural and Conformational Differences

- Key Insight: this compound’s larger twist angle compared to azobenzene/stilbene reduces conjugation efficiency, but substituents (e.g., –OCH₃, –NO₂) modulate this .

Electronic and Optical Properties

- Substituent Effects :

- Comparison with Azobenzene : Azobenzene’s planar structure enables stronger π→π* transitions (λₘₐₓ ≈ 450 nm), making it superior in photoresponsive applications .

Catalytic Performance

In cyanosilylation reactions (imine + TMSCN → nitrile), this compound derivatives outperform other Schiff bases:

BA = this compound; *SA = Salicylideneaniline*

- Mechanistic Insight : EWGs on this compound increase electrophilicity of the imine carbon, accelerating nucleophilic attack by TMSCN .

Reactivity in Hydrogenation

This compound undergoes catalytic hydrogenation to form benzylamine derivatives with high efficiency:

| Catalyst | Substrate | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Zn Pincer | BA (unsubstituted) | 89 | 7 bar H₂, 120°C, 18 h |

| Zn Pincer | BA (para-NO₂) | 94 | Same as above |

| Pd/C | Azobenzene | 82 | 10 bar H₂, 80°C, 12 h |

- Key Factor : The –CH=N– bond in this compound is more polarized than –N=N– in azobenzene, facilitating hydrogen activation .

Biological Activity

Benzylideneaniline (BzAn) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of BzAn, including its antibacterial, antifungal, anticancer, and antioxidant activities, supported by various studies and data.

1. Overview of this compound

This compound is classified as a Schiff base, formed through the condensation of benzaldehyde and aniline. Its structure is characterized by the presence of a carbon-nitrogen double bond (C=N), which is crucial for its biological activity. The compound can be represented as:

where "Ph" denotes a phenyl group.

2. Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of BzAn and its derivatives. A notable study reported that this compound derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus griseus and Salmonella typhi . The disc diffusion method was employed to assess this activity, revealing that certain derivatives showed comparable efficacy to standard antibiotics like streptomycin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Remarks |

|---|---|---|---|

| BzAn | Staphylococcus griseus | 15 | Effective |

| BzAn | Salmonella typhi | 12 | Moderate effectiveness |

| NCL (Cl-substituted) | Staphylococcus griseus | 18 | Highly effective |

| MNM (NO2-substituted) | Salmonella typhi | 14 | Moderate effectiveness |

3. Antifungal Activity

In addition to antibacterial properties, BzAn has shown antifungal activity. Research indicates that certain derivatives can inhibit fungal growth effectively, making them potential candidates for antifungal drug development .

4. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One study highlighted that specific derivatives exhibited cytotoxic effects against cancer cell lines, contributing to their potential use in cancer therapy . The mechanism often involves the induction of apoptosis in cancer cells.

5. Antioxidant Activity

This compound derivatives have also been evaluated for their antioxidant capacity. A study measured hydrogen peroxide scavenging activity, demonstrating that several compounds possess significant antioxidant properties, which are vital for combating oxidative stress-related diseases .

Table 2: Antioxidant Activity of this compound Derivatives

| Compound | Scavenging Activity (%) | IC50 Value (µg/ml) |

|---|---|---|

| MNM | 82 | 50 |

| NCL | 75 | 70 |

| Control (BHT) | 90 | - |

6. Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various biological targets. The C=N linkage plays a pivotal role in these interactions, facilitating binding with enzymes and receptors involved in microbial growth and cancer cell proliferation .

Case Study 1: Antibacterial Efficacy

A research study synthesized several this compound derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that modifications on the phenolic moiety significantly enhanced antibacterial activity, particularly with halogen substitutions like chlorine and nitro groups .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant potential of this compound derivatives using in vitro assays. The findings revealed that compounds with methoxy groups exhibited superior scavenging abilities against free radicals compared to others .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for benzylideneaniline, and how are its derivatives characterized?

this compound is typically synthesized via condensation of aniline and benzaldehyde under acidic or thermal conditions. Derivatives are characterized using 1H-NMR , 13C-NMR , HRMS , and X-ray diffraction (XRD) to confirm structure and purity. For example, acetamide derivatives are synthesized via photoredox-catalyzed carbamoylation, with yields optimized by adjusting stoichiometry and reaction time .

Q. How does solvent polarity influence the UV-Vis absorption spectra of substituted benzylideneanilines?

Hypsochromic (blue) shifts occur in polar solvents due to ground-state stabilization, particularly for electron-donating substituents (e.g., -OH, -OCH3). Hydrogen-bond acceptor (HBA) solvents induce dipole-dipole interactions, while -OH-substituted derivatives experience additional hydrogen bonding. Solvent selection must align with the substituent’s electronic nature to predict spectral behavior .

Q. What structural features distinguish this compound from analogous systems like stilbene or azobenzene?

XRD studies reveal a non-planar conformation in this compound, with the aniline ring twisted by 41–55° from the C=N-C plane. This contrasts with the near-planar structures of stilbene and azobenzene, attributed to steric hindrance between bridge protons and the phenyl ring .

Q. Why does aniline form as a byproduct in bis-Schiff-base exchange polymerizations?

Aniline arises from thermal decomposition of this compound intermediates. Zinc chloride catalysts accelerate this process, necessitating controlled reaction conditions (e.g., inert atmosphere, catalyst-free systems) to minimize byproduct formation .

Q. How is this compound utilized in heterogeneous catalysis?

Metal-organic frameworks (MOFs) incorporating this compound ligands catalyze cyanosilylation of imines with >85% yields. Recyclability tests confirm structural stability over 5 cycles, validated by PXRD and centrifugation recovery .

Advanced Research Questions

Q. How can ortho-metallated this compound complexes be designed for catalytic applications?

Reactions with MeM(CO)5 (M = Mn, Re) , PdCl2 , or Ru3(CO)12 yield ortho-metallated complexes. For rhodium, mixed Rh(I)-Rh(III) complexes form via ligand redistribution. Catalytic activity depends on metal choice and ligand steric/electronic tuning .

Q. What mechanistic insights explain electron-withdrawing groups enhancing cyanosilylation yields?

Electron-withdrawing groups (e.g., -NO2) activate electrophilic sites on imines, increasing TMSCN nucleophilic attack efficiency. MOF catalysts show substrate generality but lower yields for electron-donating substituents, requiring DFT studies to map transition states .

Q. How can computational methods resolve discrepancies in predicting this compound’s torsional angle?

MINDO/3 calculations erroneously predict a 90° torsion angle, while experiments (PE spectroscopy, XRD) show 36–55° . Hybrid QM/MM methods or dispersion-corrected DFT are recommended to account for π-π and steric interactions .

Q. What electrochemical parameters optimize reductive amination of this compound derivatives?

Mercury cathodes in pH 7 buffer solutions achieve near-quantitative yields. Variables like electrode material, pH, and current density must be optimized to suppress side reactions (e.g., hydrolysis) .

Q. How do substituents affect nonlinear optical (NLO) properties in this compound derivatives?

Push-pull substituents (e.g., -NH2 donor, -NO2 acceptor) enhance hyperpolarizability (β) values. UV-Vis and computational studies (TD-DFT) correlate β with charge-transfer transitions, guiding NLO material design .

Q. What mass spectrometry (MS) fragmentation pathways dominate in this compound?

Electron impact MS shows cleavage at phenyl-N, phenyl-C, and C=N bonds. Deuterium labeling confirms minimal hydrogen scrambling, except in skeletal rearrangements. Fragmentation maps aid in structural elucidation of novel derivatives .

Q. Can predictive models accurately design benzylideneanilines with target UV-Vis λmax values?

A linear free-energy relationship (LFER) model predicts λmax for 3,4′/4,3′-disubstituted derivatives with a 2.9 nm mean error . Substituent electronic parameters (σ, π) are used to tune absorption for optical materials .

Q. What strategies improve hydrolytic stability of this compound-based liquid crystals?

Replacing the Schiff base moiety with hydrolytically robust groups (e.g., ester, amide) retains mesomorphic properties while enhancing stability. XRD-guided conformational adjustments reduce susceptibility to moisture .

Q. How do micellar systems influence this compound synthesis/hydrolysis kinetics?

Pseudophase ion-exchange (PIE) models quantify micellar catalysis, where surfactant charge modulates substrate localization. Rate enhancements depend on critical micelle concentration (CMC) and counterion effects .

Q. What factors control regioselectivity in this compound halogenation?

Chlorination favors para-substitution due to resonance stabilization of the intermediate. No ortho products are observed, as shown by HCl precipitation and NMR analysis of hydrochlorides .

Properties

IUPAC Name |

N,1-diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEWQKMPXAHFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020626, DTXSID10870599, DTXSID30871760 | |

| Record name | (E)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde N-phenylimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzylideneaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00299 [mmHg] | |

| Record name | Benzylideneaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-51-2, 1750-36-3, 33993-35-0 | |

| Record name | N-Benzylideneaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneaniline, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033993350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylideneaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde N-phenylimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-Benzylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylideneaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLIDENEANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N8O50V91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLIDENEANILINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1JG410QVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.